5-methoxy-8-methylquinoline
Description
Properties
CAS No. |
868668-59-1 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 Methoxy 8 Methylquinoline Analogues
Ring Functionalization and Derivatization
The functionalization of the quinoline (B57606) ring is a key strategy for modifying the properties of these molecules. This can be achieved through various reactions that target either the heterocyclic or the carbocyclic part of the quinoline nucleus.
Substitution Reactions on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is dictated by the electronic nature of the quinoline ring and the substituents it bears.
Electrophilic Substitution: The benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. For instance, the bromination of 8-substituted quinolines has been studied to understand the directing effects of the substituents. In the case of 8-methoxyquinoline (B1362559), bromination with bromine furnishes 5-bromo-8-methoxyquinoline (B186703) as the primary product. acs.orgresearchgate.net This indicates a strong directing effect of the methoxy (B1213986) group to the C5 position.
Nucleophilic Substitution: Nucleophilic substitution reactions are also crucial for the derivatization of quinoline analogues. For example, chloro-substituted quinolines can serve as precursors for a variety of other functional groups. Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its reactivity towards nucleophiles. researchgate.net Thiation, hydrazination, azidation, and amination reactions have been successfully carried out at the C4 position. researchgate.net Interestingly, the nature of the leaving group at the C2 position can influence the reactivity at other sites. For instance, the presence of an ethylthio group at C2 can facilitate hydrazinolysis at both the C2 and C4 positions of a dichloro-substituted 8-methylquinoline (B175542). researchgate.net
Oxidation Reactions of Methoxy and Methyl Groups
The methoxy and methyl groups on the quinoline ring are also amenable to oxidative transformations, providing pathways to further functionalized derivatives.
The oxidation of methyl groups on quinoline rings can be achieved using specific oxidizing agents. For example, selenium dioxide has been utilized to oxidize the C2-methyl group of certain quinoline-5,8-dione precursors, which is a key step in the synthesis of compounds like the anticancer agent Lavendamycin. rsc.org This highlights the potential for selective oxidation of the methyl group in 5-methoxy-8-methylquinoline analogues to introduce new functionalities.
Furthermore, the nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. For instance, 8-hydroxyquinoline (B1678124) can be oxidized to 8-hydroxyquinoline-N-oxide. rsc.org This transformation modifies the electronic properties of the quinoline ring, which can influence subsequent reactions.
Reduction Reactions of the Quinoline Moiety
The reduction of the quinoline ring system can lead to the formation of tetrahydroquinolines, which are important structural motifs in many biologically active compounds. The selectivity of the reduction depends on the reaction conditions.
Catalytic hydrogenation of quinoline and its substituted derivatives typically results in the reduction of the pyridine ring. thieme-connect.comnih.gov When 8-substituted quinolines are hydrogenated over a platinum catalyst in a weakly basic solvent like methanol (B129727), the corresponding 1,2,3,4-tetrahydroquinoline (B108954) is the exclusive product. thieme-connect.comnih.gov This method provides a reliable way to access the saturated heterocyclic portion of the molecule. A variety of catalysts, including those based on gold nanoparticles and cobalt, have also been employed for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.netyoutube.com
Conversely, under strongly acidic conditions, such as in trifluoroacetic acid, the hydrogenation can be directed to the benzene ring, yielding 5,6,7,8-tetrahydroquinolines. thieme-connect.comnih.gov The Birch reduction, a classical method for the dearomatization of arenes, can also be applied to quinolines, typically resulting in the reduction of the benzene ring. rsc.orguomustansiriyah.edu.iq Reductive alkylation of quinoline and its methyl-substituted derivatives with lithium in liquid ammonia (B1221849) leads to 1-alkyl-1,4-dihydroquinolines. acs.org
Below is a data table summarizing the outcomes of different reduction methods on substituted quinolines.
| Starting Material | Reduction Method | Conditions | Major Product |
| 8-Substituted Quinolines | Catalytic Hydrogenation | Pt, Methanol | 1,2,3,4-Tetrahydroquinoline derivative |
| 8-Substituted Quinolines | Catalytic Hydrogenation | Pt, Trifluoroacetic Acid | 5,6,7,8-Tetrahydroquinoline derivative |
| Quinoline | Birch Reduction | Li, NH₃ (l), ROH | 1,4-Dihydroquinoline |
| Substituted Quinolines | Transfer Hydrogenation | Hantzsch ester | 1,2,3,4-Tetrahydroquinoline derivative |
| Quinolines | Hydrosilylation/Ethanol | Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline |
Carbon-Hydrogen (C-H) Bond Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of complex organic molecules. The 8-methylquinoline scaffold is particularly well-suited for such transformations.
Directed C(sp³)-H Activation Strategies
The nitrogen atom of the quinoline ring in 8-methylquinoline analogues can act as an effective directing group, facilitating the selective activation of the C(sp³)-H bonds of the 8-methyl group. This chelation-assisted strategy allows for the formation of a stable cyclometalated intermediate, which then undergoes further functionalization. nih.govrsc.org This approach has been widely used to introduce a variety of functional groups at the benzylic position of the 8-methyl group. The ability to form these cyclometalated complexes with various transition metals makes 8-methylquinoline an ideal substrate for diverse C(sp³)-H functionalization reactions. nih.govrsc.org
Metal-Catalyzed C-H Functionalization
A range of transition metals, including rhodium, palladium, ruthenium, and cobalt, have been employed to catalyze the C-H functionalization of 8-methylquinoline analogues. nih.govrsc.orguomustansiriyah.edu.iq These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Rhodium(III) catalysts, for example, have been used for the C(sp³)-H indolation of 8-methylquinolines with 2-alkynylanilines, leading to the formation of 8-(indol-3-yl)methyl-quinolines. thieme-connect.com Rhodium catalysis has also been utilized for the alkylation of the 8-methyl group with strained olefins like oxabenzonorbornadienes. acs.org
Palladium-catalyzed reactions have been developed for the C(sp³)-H acyloxylation of 8-methylquinolines, demonstrating good functional group tolerance and high regioselectivity. nih.gov Ruthenium(II) catalysts have been shown to be effective for the amidation of the C(sp³)-H bond of 8-methylquinolines using azides as the nitrogen source. acs.org
The table below provides examples of metal-catalyzed C-H functionalization reactions of 8-methylquinoline analogues.
| Metal Catalyst | Reaction Type | Coupling Partner | Product |
| Rh(III) | Indolation | 2-Alkynylanilines | 8-(Indol-3-yl)methyl-quinolines |
| Rh(III) | Alkylation | Oxabenzonorbornadienes | Alkylated 8-methylquinolines |
| Pd | Acyloxylation | Carboxylic acids | 8-(Acyloxymethyl)quinolines |
| Ru(II) | Amidation | Azides | Quinolin-8-ylmethanamines |
| Co(III) | Alkylation/Amidation | Alkenes | Ortho-alkylated/amidated products |
Formation of Conjugates and Adducts
The ability of quinoline derivatives to form conjugates and adducts, particularly with biological nucleophiles, is a critical aspect of their chemical reactivity and has implications for their biological activity and metabolic fate.
Direct studies on the reaction of this compound with the biological nucleophile glutathione (B108866) (GSH) are not extensively reported in the available literature. However, the reactivity of analogous quinoline structures provides valuable insights into potential metabolic pathways.
Glutathione conjugation is a major phase II metabolic pathway for the detoxification of electrophilic compounds. Reactive metabolites, often generated through phase I metabolism, can be trapped by the nucleophilic thiol group of glutathione, preventing covalent binding to cellular macromolecules like proteins and DNA. nih.gov
Research on a structurally related compound, a potent c-Met inhibitor with a 7-methoxyquinoline (B23528) moiety, demonstrated the formation of thioether adducts upon incubation with liver microsomes in the presence of glutathione. These adducts were also formed non-enzymatically in buffer at physiological pH, indicating a direct reaction between the quinoline derivative and glutathione. The reaction involved a thiol displacement, resulting in a quinoline thioether structure.
The reactivity of quinones and quinone methides, which can be formed from phenolic compounds, with thiols like the cysteine residue in glutathione is well-documented. nih.gov Quinone methides, which are electrophiles, readily form thioether derivatives with cysteine. nih.gov It is plausible that metabolic activation of this compound could generate electrophilic intermediates susceptible to attack by glutathione. Models for predicting the site of reactivity on molecules with glutathione have been developed, highlighting the importance of identifying these reactive sites to understand potential toxicity mechanisms. nih.gov
The following table outlines the reactivity of different nucleophilic sites with electrophilic intermediates, which is relevant to the potential reactions of activated this compound.
| Nucleophile | Reactivity Order | Reference |
| Cysteine Thiol | 1 | nih.gov |
| N-terminal Amino Group | 2 | nih.gov |
| Nε-lysine | 3 | nih.gov |
| NIm-histidine | 3 | nih.gov |
While specific synthetic routes for conjugates of this compound are not detailed in the reviewed literature, the synthesis of various quinoline derivatives and their conjugates provides a foundation for potential synthetic strategies.
The synthesis of 5-methoxyquinoline (B23529) derivatives has been described, often starting from precursors like 2-bromo-5-methoxyaniline. mdpi.comnih.gov These synthetic routes can be adapted to introduce functional groups that facilitate conjugation. For instance, the synthesis of 8-methoxyquinoline-5-amino acetic acid has been reported, demonstrating the feasibility of introducing functionalities capable of forming conjugates. nnpub.org This was achieved by coupling monochloroacetic acid with 5-amino-8-methoxyquinoline. nnpub.org
The synthesis of various substituted 8-methylquinolines is also well-established, providing a range of starting materials for conjugate synthesis. prepchem.comchemicalbook.comgoogle.com For example, the Betti reaction has been employed for the efficient synthesis of 8-hydroxyquinoline derivatives that can serve as precursors for further functionalization and conjugation. rsc.org
The synthesis of conjugates of other heterocyclic compounds, such as the formation of glutathione conjugates with aliphatic polyisocyanates, has been studied in detail, including the characterization of the resulting adducts by mass spectrometry. plos.orgresearchgate.netplos.org These analytical techniques would be directly applicable to the characterization of potential this compound conjugates.
The following table lists examples of synthesized quinoline derivatives that could serve as precursors or models for conjugate synthesis.
| Precursor/Analogue | Synthetic Method | Potential Conjugation Site | Reference |
| 5-Methoxy-2,4-disubstituted-quinolines | Nucleophilic Substitution | C4-position | mdpi.comnih.gov |
| 8-Methoxyquinoline-5-amino Acetic Acid | Coupling with Monochloroacetic Acid | Carboxylic Acid Group | nnpub.org |
| 3-Butyryl-4-(2-fluorophenylamino)-8-methylquinoline | Nucleophilic Substitution | Amino Group | prepchem.com |
| 8-Hydroxyquinoline Derivatives | Betti Reaction | Hydroxyl Group | rsc.org |
Spectroscopic Characterization and Structural Elucidation Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-methoxy-8-methylquinoline. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
In studies where this compound is used as a reactant, its identity is confirmed using NMR spectroscopy, often performed on high-resolution instruments such as 300 MHz or 600 MHz Bruker-Avance spectrometers rsc.org. The expected signals in the ¹H NMR spectrum would correspond to the aromatic protons on the quinoline (B57606) core, a singlet for the methoxy (B1213986) group (O-CH₃), and a singlet for the methyl group (C-CH₃). The coupling patterns and chemical shifts of the aromatic protons are diagnostic for their specific positions on the bicyclic ring system.
The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap of signals. The chemical shifts would differentiate the sp²-hybridized carbons of the quinoline ring from the sp³-hybridized carbons of the methyl and methoxy groups.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~6.8 - 8.8 | Multiplets, Doublets |
| Methoxy (O-CH₃) | ~3.9 - 4.1 | Singlet |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C=C/C=N | ~105 - 158 |
| Methoxy (O-CH₃) | ~55 - 60 |
Infrared (IR) and Raman Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. IR analysis is typically conducted using instruments like a Shimadzu IR Prestige-21 with an ATR accessory rsc.org.
The IR spectrum is characterized by specific absorption bands. Key expected vibrations include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching vibrations from the quinoline ring, and the characteristic C-O-C asymmetric and symmetric stretching of the methoxy group. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system.
Table 3: Principal Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |
| Aromatic C=C & C=N | Stretch | 1500 - 1650 |
| C-O-C (ether) | Asymmetric Stretch | 1230 - 1275 |
| C-O-C (ether) | Symmetric Stretch | 1020 - 1075 |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) are commonly used google.com. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₁NO. The calculated molecular weight of this compound is approximately 173.22 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound's purity and identify its fragmentation pattern. The mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of the methoxy or methyl groups and the breakdown of the quinoline ring structure.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Calculated Molecular Weight | 173.08406 g/mol (monoisotopic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The conjugated π-system of the quinoline ring in this compound is expected to give rise to distinct absorption bands in the UV region. These bands typically correspond to π→π* and n→π* electronic transitions. The positions of the absorption maxima (λmax) and their intensities are sensitive to the solvent polarity and the nature of the substituents on the aromatic ring.
X-Ray Crystallography for Solid-State Structure Determination
To date, a public crystal structure of this compound has not been reported in major crystallographic databases. Should such a study be performed, X-ray crystallography would provide unequivocal proof of its molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the planarity of the quinoline system.
Spectroscopic Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
While this compound lacks strong hydrogen bond donors, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. The aromatic rings are capable of engaging in π-π stacking interactions, which would influence the packing of the molecules in the solid state. These subtle intermolecular forces can sometimes be inferred from shifts in NMR spectra upon aggregation or changes in vibrational modes in IR/Raman spectra in the solid state compared to in solution, though specific studies on this compound are not currently available.
Computational Chemistry and Molecular Modeling of 5 Methoxy 8 Methylquinoline Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a way to compute various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. arabjchem.orgtandfonline.commdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations for 5-methoxy-8-methylquinoline would typically involve the optimization of its molecular geometry to find the most stable arrangement of its atoms.
Subsequent to geometry optimization, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. tandfonline.com For instance, DFT calculations on similar quinoline (B57606) derivatives have been used to understand their reactivity and spectral properties. mdpi.com The choice of functional and basis set is crucial in DFT calculations and is often selected based on the specific properties being investigated and validated against experimental data where available. A common choice for organic molecules like this compound is the B3LYP functional with a 6-31G* or larger basis set.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Quinoline
| Property | Calculated Value (Illustrative) |
|---|---|
| Total Energy | -552.34 Hartrees |
| Dipole Moment | 2.5 Debye |
| HOMO-LUMO Gap | 4.5 eV |
Note: These are representative values for a generic substituted quinoline derivative calculated using DFT and are intended for illustrative purposes only, as specific data for this compound is not available.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is still valuable for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced correlated methods.
In the context of this compound, HF calculations could be employed to determine its optimized geometry and molecular orbitals. Comparing the results from HF and DFT can often provide insights into the importance of electron correlation for specific molecular properties. For some quinoline derivatives, both HF and DFT methods have been used to calculate vibrational frequencies, with the results being scaled to better match experimental infrared and Raman spectra.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. ajchem-a.comtandfonline.com A smaller gap generally implies higher reactivity.
For this compound, computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. The presence of the electron-donating methoxy (B1213986) group and the electron-donating methyl group on the quinoline ring would be expected to influence the energies and distributions of these frontier orbitals. The HOMO is likely to have significant contributions from the aromatic rings and the oxygen atom of the methoxy group, while the LUMO is expected to be distributed over the quinoline ring system.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative
| Molecular Orbital | Energy (eV) - Illustrative |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.7 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are representative for a generic quinoline derivative and are for illustrative purposes. Specific calculations for this compound are required for precise values.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
For a relatively rigid molecule like this compound, MD simulations can be used to study its conformational preferences, particularly the orientation of the methoxy and methyl groups relative to the quinoline ring. By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how intermolecular interactions influence its behavior. Conformational analysis helps in identifying the low-energy conformations that are most likely to be populated at a given temperature. These stable conformations are crucial for understanding the molecule's interactions with other molecules, such as biological receptors.
In Silico Screening and Drug Design Methodologies
Computational methods are extensively used in modern drug discovery and design. In silico screening techniques allow for the rapid evaluation of large libraries of compounds for their potential to interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsiftdesk.org It is widely used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a protein or other biological macromolecule.
A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational flexibility is often explored to find the best fit within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity, which is often reported as a binding energy value. For this compound derivatives, molecular docking could be employed to screen them against various therapeutic targets to identify potential biological activities. The methoxy and methyl groups can play a significant role in the binding interactions through hydrogen bonding or hydrophobic interactions.
Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative against a Generic Protein Target
| Parameter | Value (Illustrative) |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Key Interacting Residues | TYR 123, PHE 234, LEU 345 |
| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
Note: This table presents hypothetical results of a molecular docking simulation for a generic quinoline derivative to illustrate the type of information obtained. Specific docking studies are needed for this compound against a defined target.
Computational Drug Repurposing
Computational drug repurposing, or reprofiling, is a strategy that identifies new therapeutic uses for existing or previously synthesized compounds, significantly reducing the time and cost associated with de novo drug development. This approach leverages the vast amount of available biological and chemical data, employing computational methods to screen compound libraries against a wide array of biological targets.
For quinoline-based scaffolds, including derivatives of this compound, computational screening is a key methodology. The process typically involves high-throughput virtual screening where the three-dimensional structure of a compound is computationally docked against the binding sites of numerous proteins associated with various diseases. For instance, libraries of quinoline derivatives have been screened in silico against targets like the main protease (M-pro) of SARS-CoV-2 to identify potential antiviral candidates mdpi.com. Similarly, computational approaches are used to explore the anticancer potential of quinoline derivatives by screening them against multiple validated cancer targets, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and certain ATP-binding cassette (ABC) transporters mdpi.com.
These screening campaigns generate large datasets of predicted binding energies and interaction modes, which are then used to prioritize candidates for further experimental validation. This data-driven approach allows for the rapid identification of potential new indications for compounds that may have been originally developed for entirely different purposes, offering a rational and efficient pathway to expanding the therapeutic utility of the quinoline chemical space.
Prediction of Binding Affinities and Interactions
A cornerstone of computational molecular modeling is the prediction of how strongly a ligand (such as a this compound derivative) will bind to a protein target and the specific molecular interactions that stabilize this binding. Molecular docking is the primary technique used for this purpose. It involves placing a model of the ligand into the active site of a target protein and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol mdpi.comsemanticscholar.org.
A notable example involves a study on 5-methoxyquinoline (B23529) derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer nih.govnih.gov. Since a complete crystal structure of EZH2's active site was unavailable, researchers first constructed a homology model of the protein's SET domain. Subsequently, molecular docking simulations were performed to predict the binding mode of the most active compound in the series, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k ) nih.gov.
The docking results predicted that compound 5k fits into the substrate-binding groove of EZH2. The simulation revealed a crucial hydrogen bond formed between the secondary amino group at the 4-position of the quinoline ring and an amino acid residue in the protein's active site, anchoring the ligand within the pocket nih.gov. This type of detailed interaction analysis is vital for guiding the rational design of more potent inhibitors.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound 5k | EZH2 (SET Domain) | Not explicitly quantified | Not specified | Hydrogen Bond |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | PI3KCA | Not explicitly quantified | Lys802, Trp780 | Hydrogen Bond, π-π Stacking |
| Quinoline-stilbene derivative 19 | E. coli DNA gyrase B | -6.9 | Not specified | Not specified |
| Quinoline-stilbene derivative 24 | E. coli DNA gyrase B | -7.1 | Not specified | Not specified |
| 7-ethyl-10-hydroxycamptothecin derivative M3 | ABCG2 | -9.2 | PHE439, MET549, VAL546 | π-π Interactions |
| 7-ethyl-10-hydroxycamptothecin derivative M12 | ABCG2 | -9.2 | PHE439, MET549, VAL546 | π-π Interactions |
Structure-Property Relationships Derived from Computational Data
Understanding the relationship between a molecule's structure and its biological activity or physicochemical properties (Structure-Activity Relationship, SAR, and Structure-Property Relationship, SPR) is fundamental to medicinal chemistry. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide powerful tools for elucidating these connections nih.govmdpi.comsphinxsai.com.
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can represent various properties, including electronic (e.g., partial charges, electronegativity), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics nih.govdergipark.org.tr.
In the context of 5-methoxyquinoline derivatives, SAR studies have been crucial. For instance, in the development of EZH2 inhibitors, researchers synthesized a series of analogs where different chemical groups were placed at various positions on the 5-methoxyquinoline core nih.govnih.gov. The inhibitory activity (IC50) of each compound was then measured. This experimental data, when analyzed, revealed key structural requirements for potent activity. It was found that specific substitutions at the C2 and C4 positions were critical, while modifications at other positions, such as adding a second methoxy group, often led to decreased potency nih.gov.
| Compound Series | Structural Modification | Effect on Property/Activity | Key Computational Descriptor |
|---|---|---|---|
| 5-Methoxyquinoline Derivatives | Substitution at C4 position with 1-methylpiperidin-4-amine | Increased inhibitory activity against EZH2 | Formation of H-bond |
| 5-Methoxyquinoline Derivatives | Addition of a second methoxy group (dimethoxy substitution) | Slightly decreased potency against EZH2 | Not specified |
| 4-(2-fluorophenoxy) quinoline Derivatives | Changes in substituents affecting mass and partial charges | Correlated with c-MET kinase inhibition potential | Mass, Electronegativity, Partial Charges |
| Quinoline Reissert Derivatives | Electron-withdrawing substituents at C6 position | Increased HIV-1 RT inhibitory activity | LUMO energy |
| 2-Arylquinoline Derivatives | Increased lipophilicity | Correlated with higher cytotoxicity in HeLa and PC3 cells | cLogP |
This table summarizes key structure-activity relationships for various quinoline derivatives as identified through combined experimental and computational studies. These findings are critical for guiding the design of new, more effective compounds. nih.govnih.govresearchgate.netrsc.org
Computational QSAR models can then quantify these relationships. For example, a study on 4-(2-fluorophenoxy) quinoline derivatives as c-MET inhibitors found that descriptors related to molecular mass, electronegativity, and partial charges were significantly correlated with the compounds' inhibitory potential nih.gov. By generating a predictive model, researchers can screen virtual compounds before synthesis, prioritizing those with a higher probability of being active and possessing favorable drug-like properties.
Biological Activity and Mechanistic Investigations of 5 Methoxy 8 Methylquinoline Analogues
Antimicrobial Activity Research
Analogues of 5-methoxy-8-methylquinoline have demonstrated a spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi. These properties are of significant interest in the ongoing search for new agents to combat infectious diseases.
Antibacterial Efficacy Studies
Research has shown that the introduction of a methoxy (B1213986) group at the 8-position of the quinoline (B57606) ring can enhance antibacterial activity, particularly against Gram-positive bacteria. A study on novel 8-methoxy-4-methyl-quinoline derivatives revealed their potential as antibacterial agents. researchgate.net The antibacterial efficacy of these compounds was evaluated against several bacterial species, with the Minimum Inhibitory Concentration (MIC) values determined to quantify their activity.
The data below summarizes the in vitro antibacterial activity of selected 8-methoxy-4-methyl-quinoline derivatives against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Methoxy-4-methyl-quinoline Derivatives against Various Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) |
|---|---|---|---|
| Compound 10 | 6.25 | 25 | 25 |
| Compound 11 | 1.562 | 3.125 | 3.125 |
| Compound 15 | 6.25 | 12.5 | 6.25 |
| Compound 16 | 3.125 | 6.25 | 12.5 |
| Amphicillin (Standard) | 1.562 | 12.5 | 12.5 |
Data sourced from a study on novel 8-methoxy-4-methyl-quinoline derivatives. researchgate.net
Notably, some of these derivatives exhibited potent activity, with compound 11 showing a particularly low MIC value against Staphylococcus aureus, comparable to the standard drug ampicillin. researchgate.net The activity of these compounds was also significant against Bacillus subtilis and Escherichia coli. researchgate.net Further research into other quinoline derivatives has also highlighted their activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of this class of compounds to address antibiotic resistance. nih.govnih.gov
Antifungal Properties
In addition to their antibacterial effects, quinoline derivatives have been investigated for their antifungal properties. A study on substituted 2-methyl-8-quinolinols, which are structurally related to this compound, demonstrated their in vitro activity against a range of fungi. nih.gov
The fungitoxicity of these compounds was tested against several species, including those from the Aspergillus and Trichophyton genera. The results indicated that certain substitutions on the quinoline ring system are crucial for antifungal efficacy. nih.gov While this study did not specifically focus on this compound analogues, it provides valuable insight into the antifungal potential of the broader quinoline family. Further research on quinazolinedione derivatives, another class of related heterocyclic compounds, has also shown potent antifungal activity against Aspergillus niger. nih.gov
Proposed Mechanisms of Antimicrobial Action
The primary proposed mechanism for the antimicrobial action of many quinolone antibiotics is the inhibition of DNA gyrase. researchgate.net This essential bacterial enzyme plays a crucial role in DNA replication, repair, and recombination by introducing negative supercoils into the DNA. researchgate.net By inhibiting DNA gyrase, quinolones disrupt these vital cellular processes, leading to bacterial cell death. researchgate.net
It is suggested that the introduction of a methoxy group at the 8-position of the quinolone scaffold can enhance the inhibitory activity against DNA gyrase, particularly in Gram-positive bacteria such as S. aureus.
Anticancer Activity Research
The anticancer potential of this compound analogues has been a significant area of investigation. Studies have explored their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Inhibition of Cancer Cell Proliferation in in vitro Models
Several analogues of this compound have demonstrated potent cytotoxic effects against various human cancer cell lines in in vitro studies. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49), exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound and a related analogue, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC).
Table 2: Cytotoxic Effects (IC₅₀ in µM) of this compound Analogues on Different Cancer Cell Lines (48h treatment)
| Compound | HCT116 (Colorectal) | Caco-2 (Colorectal) | AGS (Gastric) | PANC-1 (Pancreatic) | SMMC-7721 (Liver) |
|---|---|---|---|---|---|
| Compound 49 | 0.35 | 0.54 | - | - | - |
| MMNC | 0.33 | 0.51 | 3.6 | 18.4 | 9.7 |
Data for Compound 49 sourced from a study on its effects on colorectal cancer. nih.gov Data for MMNC sourced from a study on its potential as an antitumor agent.
These findings indicate that these analogues can effectively inhibit the proliferation of cancer cells at low micromolar concentrations. nih.gov The cytotoxic activity of these compounds suggests their potential as lead structures for the development of new anticancer drugs.
Studies on Apoptosis Induction
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Research has shown that this compound analogues can trigger this process in cancer cells. nih.gov
Studies on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) and 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) have provided insights into their pro-apoptotic mechanisms. These compounds have been observed to:
Induce cell cycle arrest: They can block the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov
Promote the production of reactive oxygen species (ROS): An increase in cellular ROS can lead to oxidative stress and trigger apoptotic pathways. nih.gov
Reduce mitochondrial membrane potential: This is a key event in the intrinsic pathway of apoptosis. nih.gov
Activate caspases: The expression of key executioner proteins like cleaved-caspase 9 has been shown to be upregulated following treatment with these compounds, confirming the activation of the apoptotic cascade. nih.gov
Furthermore, investigations have suggested that the cytotoxic effects of these analogues may be mediated through the modulation of signaling pathways critical for cancer cell survival, such as the PI3K/AKT/mTOR pathway. nih.gov
Interference with Cell Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. researchgate.netnih.govmdpi.comunc.edunih.gov Dysregulation of this pathway is a hallmark of various human cancers, making it a significant target for the development of novel anticancer therapeutics. nih.govmdpi.comunc.edu Several studies have highlighted the potential of quinoline analogues to modulate the PI3K/AKT/mTOR pathway, thereby exerting cytotoxic effects on cancer cells.
Research has shown that certain neocryptolepine (B1663133) derivatives, which share a structural relationship with this compound, can interfere with this pathway. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) has been demonstrated to inhibit the proliferation of colorectal cancer cell lines HCT116 and Caco-2. Further investigation revealed that MMNC induces cell cycle arrest at the G2/M phase, decreases mitochondrial membrane potential, and promotes apoptosis by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.
Similarly, quinoline-chalcone hybrids have been investigated for their ability to target the PI3K/AKT/mTOR pathway. researchgate.net Compounds 9i and 9j from a synthesized series showed potent cytotoxic activity against A549 and K-562 cancer cell lines. researchgate.net Molecular docking studies suggested that these compounds could bind to the active site of different PI3K isoforms. researchgate.net Experimental evidence confirmed their inhibitory effect on PI3K, leading to the downregulation of phosphorylated AKT, mTOR, and GSK-3β. researchgate.net This inhibition of the PI3K/AKT/mTOR cascade resulted in G2/M cell cycle arrest and the induction of apoptosis. researchgate.net
These findings underscore the potential of designing and synthesizing this compound analogues as a strategy to develop new anticancer agents that function by disrupting the critical PI3K/AKT/mTOR signaling pathway.
Sphingosine (B13886) Kinase (SphK) Inhibition
Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that play a pivotal role in cell proliferation, survival, and inflammation. Overexpression of SphK is observed in numerous cancers, making it an attractive target for anticancer drug development. mdpi.comnih.govspandidos-publications.com Analogues of this compound, specifically quinoline-5,8-diones and quinolin-2-one-pyrimidine hybrids, have been identified as inhibitors of sphingosine kinases. mdpi.comnih.gov
A study on a series of novel C(7) ether-linked quinoline-5,8-diones revealed their potential as SphK inhibitors. mdpi.com The majority of the synthesized compounds exhibited dual inhibitory effects on both SphK1 and SphK2. mdpi.com Notably, a para-methoxy derivative demonstrated a degree of selectivity for SphK1. mdpi.com Further structural modifications, such as the incorporation of a pyrrolidine (B122466) headgroup, were explored to enhance the inhibitory potency against SphK1. mdpi.com
Another class of quinoline derivatives, quinolin-2-one-pyrimidine hybrids, has also been investigated for SphK inhibitory activity. nih.gov These compounds were designed based on the structure of known SphK inhibitors. nih.gov Biological evaluation of these hybrids identified several compounds with significant inhibitory activity against SphK1, with one compound showing selective inhibition of SphK1 with an IC₅₀ value of 3.1 µM. nih.gov
The following table summarizes the sphingosine kinase inhibitory activity of selected quinoline analogues:
Table 1: Sphingosine Kinase Inhibition by Quinoline Analogues| Compound Class | Target | Key Findings | Reference(s) |
|---|---|---|---|
| Quinoline-5,8-diones | SphK1 and SphK2 | Dual inhibition of SphK1 and SphK2. A para-methoxy derivative showed selectivity for SphK1. | mdpi.com |
| Quinolin-2-one-pyrimidine hybrids | SphK1 | Identification of selective SphK1 inhibitors, with the most active compound having an IC₅₀ of 3.1 µM. | nih.gov |
These studies demonstrate that the quinoline scaffold is a promising template for the development of novel sphingosine kinase inhibitors.
Antimalarial and Antitubercular Activity Studies
Quinoline derivatives have a long-standing history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. nih.gov This has spurred extensive research into synthetic quinoline analogues with improved efficacy and broader activity spectra. Similarly, the emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with quinoline-based compounds showing promise. nih.govnih.govresearchgate.net
Antimalarial Activity
The 8-aminoquinoline (B160924) scaffold is a key pharmacophore in several antimalarial drugs. Research has shown that metal complexes of 8-aminoquinoline with 5-substituted uracils exhibit fair antimalarial activity against chloroquine-resistant P. falciparum. nih.gov Although a study on 5,8-dimethoxyquinoxalines, which are structurally related to this compound, did not show any antimalarial activity, the broader class of quinoline analogues continues to be a focus of antimalarial drug discovery. nih.govmalariaworld.org For instance, a series of 10 quinoline analogues, including chloroquine (B1663885) and hydroxychloroquine (B89500), demonstrated potent in vitro antiviral activity against several coronaviruses, and some of these also have known antimalarial properties. malariaworld.org
Antitubercular Activity
Several 8-hydroxyquinoline (B1678124) derivatives have been investigated for their antitubercular activity. nih.govnih.gov Cloxyquin (5-chloroquinolin-8-ol) has been shown to have good in vitro activity against multiple strains of Mycobacterium tuberculosis, including multidrug-resistant isolates, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov The MIC₅₀ and MIC₉₀ were reported to be 0.125 and 0.25 μg/ml, respectively. nih.gov Other 8-hydroxyquinoline derivatives have also demonstrated activity against M. tuberculosis. nih.gov Furthermore, a comprehensive review highlighted the potential of various quinoline derivatives as promising scaffolds for the development of new antitubercular drugs. researchgate.net
The following table summarizes the antimicrobial activities of selected quinoline analogues:
Table 2: Antimalarial and Antitubercular Activity of Quinoline Analogues| Compound Class | Activity | Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| 8-Aminoquinoline-uracil metal complexes | Antimalarial | Plasmodium falciparum (chloroquine-resistant) | Fair antimalarial activity. | nih.gov |
| Cloxyquin (5-chloroquinolin-8-ol) | Antitubercular | Mycobacterium tuberculosis | MIC range: 0.062-0.25 μg/ml; MIC₅₀: 0.125 μg/ml; MIC₉₀: 0.25 μg/ml. | nih.gov |
| 8-Hydroxyquinoline derivatives | Antitubercular | Mycobacterium tuberculosis | Demonstrated antitubercular potential. | nih.govnih.gov |
These findings suggest that analogues of this compound could be further explored for their potential as novel antimalarial and antitubercular agents.
Antiepileptic and Anti-Alzheimer Potential
The versatility of the quinoline scaffold extends to the central nervous system, with research exploring its potential in treating neurodegenerative diseases like Alzheimer's and neurological disorders such as epilepsy. researchgate.netnih.govtandfonline.comnih.govnih.govgoogle.commdpi.comingentaconnect.comnih.govrsc.org
Antiepileptic Potential
A number of quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netnih.govmdpi.comingentaconnect.comnih.gov Studies on 8-substituted quinolines revealed that compounds with a 2-hydroxypropyloxyquinoline moiety displayed significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. researchgate.netnih.gov For example, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsant agent. researchgate.netnih.gov Other studies have explored 5-alkoxy- mdpi.comnih.govtandfonline.comtriazolo[4,3-a]quinoline derivatives, with some compounds demonstrating potent anticonvulsant effects in the MES test. mdpi.comingentaconnect.com
Anti-Alzheimer Potential
The multifactorial nature of Alzheimer's disease has led to the development of multi-target-directed ligands, and quinoline derivatives have emerged as a promising class of compounds in this area. nih.govtandfonline.comnih.govgoogle.comrsc.org Quinoline-O-carbamate derivatives have been designed as multifunctional agents targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the cholinergic deficit observed in Alzheimer's disease. tandfonline.comnih.gov Some of these compounds exhibited potent dual inhibitory activity against both enzymes. tandfonline.comnih.gov Furthermore, quinoline-based sulfonamides have been investigated as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases. rsc.org Additionally, certain quinoline derivatives have been developed as selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in the cognitive decline associated with Alzheimer's disease. nih.gov One such compound was found to readily cross the blood-brain barrier and rescue synaptic and memory defects in a mouse model of the disease. nih.gov The potential of quinoline compounds to recognize amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's, is also being explored. google.com
The following table summarizes the neuroactive potential of selected quinoline analogues:
Table 3: Antiepileptic and Anti-Alzheimer Potential of Quinoline Analogues| Compound Class | Potential Application | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| 8-Substituted quinolines | Antiepileptic | Unknown | Potent anticonvulsant activity in MES and scMet models. | researchgate.netnih.gov |
| 5-Alkoxy- mdpi.comnih.govtandfonline.comtriazolo[4,3-a]quinolines | Antiepileptic | Unknown | Potent anticonvulsant effects in the MES test. | mdpi.comingentaconnect.com |
| Quinoline-O-carbamates | Anti-Alzheimer | AChE/BuChE inhibition | Potent dual inhibitors of both enzymes. | tandfonline.comnih.gov |
| Quinoline-sulfonamides | Anti-Alzheimer | MAO and Cholinesterase inhibition | Dual inhibitors of MAOs and cholinesterases. | rsc.org |
| Quinoline derivatives | Anti-Alzheimer | PDE5 inhibition | Selective PDE5 inhibitor that rescued memory defects in a mouse model. | nih.gov |
These studies provide a strong rationale for the further investigation of this compound analogues as potential therapeutic agents for epilepsy and Alzheimer's disease.
Antiviral Activity Research
The quinoline nucleus is a structural feature in a number of compounds with a broad range of biological activities, including antiviral effects. nih.govresearchgate.net Research into quinoline analogues has revealed their potential to inhibit the replication of various viruses. nih.govmalariaworld.orgresearchgate.netnih.govresearchgate.net
A study evaluating a series of 10 quinoline analogues, many of which are known antimalarials, demonstrated their in vitro antiviral activity against a panel of alpha- and beta-coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Chloroquine and hydroxychloroquine were among the most potent compounds, with EC₅₀ values in the low micromolar range. malariaworld.org The mechanism of action for chloroquine was found to be interference with a post-attachment stage of viral entry. malariaworld.org
Other research has focused on the synthesis and antiviral evaluation of various substituted quinoline derivatives. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been a subject of interest due to their reported antiviral activities. researchgate.net Studies on 8-hydroxyquinoline derivatives have also indicated their potential as antiviral agents, with their activity being influenced by lipophilicity and the electronic properties of substituents. nih.gov Furthermore, the antiviral activity of 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs has been investigated, showing improved activity against the Zika virus compared to mefloquine. researchgate.net
The following table presents a summary of the antiviral activity of some quinoline analogues:
Table 4: Antiviral Activity of Selected Quinoline Analogues| Compound/Class | Virus(es) | Key Findings | Reference(s) |
|---|---|---|---|
| Chloroquine, Hydroxychloroquine | Alpha- and Beta-coronaviruses (including SARS-CoV-1, SARS-CoV-2) | Potent antiviral activity with EC₅₀ values in the low micromolar range. | malariaworld.org |
| 2-Chloroquinoline-3-carbaldehyde derivatives | General antiviral | Reported to possess antiviral properties. | researchgate.net |
| 8-Hydroxyquinoline derivatives | General antiviral | Antiviral activity influenced by lipophilicity and electronic properties. | nih.gov |
| 2,8-bis(trifluoromethyl)quinoline analogs | Zika virus | Improved antiviral activity compared to mefloquine. | researchgate.net |
The diverse antiviral activities exhibited by various quinoline scaffolds suggest that this compound and its analogues represent a promising area for the discovery of new antiviral agents.
Enzyme and Receptor Modulation Studies
The ability of quinoline derivatives to interact with various enzymes and receptors is a key aspect of their diverse pharmacological profiles. This section focuses on their inhibitory effects on a specific enzyme, carbonic anhydrase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.govmdpi.comfrontiersin.org They are involved in numerous physiological and pathological processes, and certain isoforms, such as CA IX and CA XII, are associated with tumorigenesis, making them attractive targets for cancer therapy. nih.govresearchgate.net Several classes of quinoline derivatives have been investigated as carbonic anhydrase inhibitors. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net
One area of research has focused on quinoline-based sulfonamides. nih.govresearchgate.net A series of quinoline-based benzenesulfonamides (QBS) were developed and showed potent inhibitory activity against the cancer-related isoforms hCA IX and hCA XII, with some derivatives exhibiting inhibition constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.net For example, certain para-sulfonamide derivatives displayed Kᵢ values of 5.5 nM and 8.7 nM against hCA IX and hCA XII, respectively. nih.govresearchgate.net
Another study explored 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as CA inhibitors. nih.gov These compounds were found to inhibit hCA I, hCA II, and hCA IV, with some derivatives showing low nanomolar inhibition constants against hCA I and hCA II. nih.gov For instance, one compound exhibited a Kᵢ of 33.0 nM against hCA II. nih.gov Schiff's bases based on a quinazoline-linked benzenesulfonamide (B165840) scaffold have also been shown to be effective inhibitors of various hCA isoforms. mdpi.com
The following table provides a summary of the carbonic anhydrase inhibitory activity of selected quinoline analogues:
Table 5: Carbonic Anhydrase Inhibition by Quinoline Analogues| Compound Class | Target Isoform(s) | Key Findings (Inhibition Constant, Kᵢ) | Reference(s) |
|---|---|---|---|
| Quinoline-based benzenesulfonamides | hCA IX, hCA XII | Potent inhibition with Kᵢ values as low as 5.5 nM (hCA IX) and 8.7 nM (hCA XII). | nih.govresearchgate.net |
| 8-Substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides | hCA I, hCA II, hCA IV | Inhibition in the low to high nanomolar range. One compound had a Kᵢ of 33.0 nM against hCA II. | nih.gov |
| Quinazoline-linked benzenesulfonamide Schiff's bases | hCA I, II, IX, XII | Effective inhibition of various hCA isoforms. | mdpi.com |
These findings highlight the potential of the quinoline scaffold in the design of potent and selective carbonic anhydrase inhibitors, suggesting that this compound analogues could be valuable candidates for further investigation in this area.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating nerve signals. mdpi.comnih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain, which are depleted in patients. mdpi.commdpi.com
Recent studies have investigated the potential of quinolinone derivatives as AChE inhibitors. In one such study, a series of quinolinones and dihydroquinolinones were synthesized and evaluated for their ability to inhibit human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE). mdpi.com Among the tested compounds, QN8 demonstrated significant and selective inhibitory activity against hrAChE. mdpi.com
Kinetic analysis revealed that QN8 acts as a non-competitive inhibitor of hrAChE. mdpi.com Molecular docking studies provided insight into the binding mode of QN8 within the active site of the enzyme. The analysis showed that QN8 interacts with both the anionic subsite and the peripheral anionic site of the AChE gorge, but not with the catalytic triad. mdpi.com This binding mode is distinct from some established AChE inhibitors and highlights the potential for developing novel therapeutics based on this scaffold.
| Compound | hrAChE IC₅₀ (µM) | hrBuChE IC₅₀ (µM) | Inhibition Type (hrAChE) |
| QN8 | 0.29 ± 0.02 | 12.73 ± 0.45 | Non-competitive |
Melanin-Concentrating Hormone Receptor 1 (MCH1 receptor) Antagonism
The melanin-concentrating hormone (MCH) system, particularly the MCH1 receptor, plays a significant role in regulating energy homeostasis and feeding behavior. nih.govfrontiersin.orgmdpi.com Antagonists of the MCH1 receptor are being investigated as potential treatments for obesity due to their ability to reduce food intake and promote weight loss. nih.govfrontiersin.org
The MCH1 receptor is a G protein-coupled receptor that, upon binding MCH, can inhibit cAMP accumulation and stimulate intracellular calcium flux. wikipedia.org Pharmacological studies have shown that MCH1 receptor antagonists can effectively reduce food intake and body weight in animal models. frontiersin.org
One area of research focuses on the role of the MCH system in the motivational and caloric aspects of sugar intake. Studies using the non-peptide MCH1-R antagonist GW803430 have shown that it can reduce the self-administration of caloric sweet solutions, like sucrose (B13894), without affecting the intake of non-caloric sweeteners. nih.gov This suggests that MCH1 receptor antagonism specifically targets the appetite for calories. nih.gov Furthermore, GW803430 has been found to suppress cue-induced reinstatement of sucrose seeking, indicating an effect on the rewarding properties of sugar. nih.gov
| Compound | Effect on Sucrose Intake | Effect on Saccharin Intake | Effect on Food Intake (Intermittent Sucrose Access) |
| GW803430 | Reduced | No significant effect | Attenuated |
Herbicidal Activity Evaluation
Quinoline derivatives have also been explored for their potential as herbicides. nnpub.orgresearchgate.net Herbicides are crucial in modern agriculture for controlling weeds and enhancing crop production. nnpub.org
A study investigating the herbicidal properties of a synthesized quinoline derivative, 8-methoxyquinoline-5-amino acetic acid , demonstrated its effectiveness. nnpub.org This compound was synthesized from 5-amino-8-methoxyquinoline and monochloroacetic acid. nnpub.org When applied to weeds, the compound caused them to dry out completely within eleven days, indicating potent herbicidal activity. nnpub.org
Further research is needed to evaluate the herbicidal activity of such compounds at different concentrations, to compare their efficacy with existing herbicides, and to investigate their effects on various crop plants. nnpub.org
| Compound | Observation after 11 days of application |
| 8-methoxyquinoline-5-amino acetic acid | Weeds completely dried |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Activity
The biological activity of the quinoline (B57606) scaffold is highly sensitive to the nature and position of its substituents. Variations in the substitution pattern can profoundly impact the compound's efficacy against a range of biological targets, including fungi, bacteria, parasites, and cancer cells.
For instance, in the context of antifungal agents, studies on 2-methyl-8-quinolinol derivatives have shown that the introduction of different substituents at the 5- and 7-positions significantly modulates their activity. The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most potent antifungal agents among a series of halogenated, nitro, and amino-substituted analogs. nih.gov This suggests that electron-withdrawing groups at these positions can enhance antifungal potency. Conversely, with some exceptions, the 2-methyl analogs were generally less active than the corresponding 8-quinolinols, indicating that the methyl group at the 2-position might not be favorable for this specific activity. nih.gov
The antimalarial activity of quinolines is also heavily influenced by substituent patterns. In a series of 5-aryl-8-aminoquinoline derivatives, analogs with electron-donating groups on the 5-aryl substituent displayed better activity against Plasmodium falciparum than those with electron-withdrawing groups. nih.gov This indicates that the electronic properties of substituents at the 5-position play a critical role in modulating antimalarial efficacy.
The following table summarizes the impact of substituent variations on the biological activity of quinoline derivatives based on findings from related structures.
| Scaffold | Substituent Variation | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Methyl-8-quinolinol | 5,7-dichloro and 5,7-dibromo | Antifungal | Halogenation at C5 and C7 enhances activity. | nih.gov |
| 5H-Indolo[2,3-b]quinoline | 2-chloro and 8-methoxy | Anticancer (Colorectal) | Substituents at C2 and C8 are important for cytotoxicity. | nih.gov |
| 5-Aryl-8-aminoquinoline | Electron-donating groups on 5-aryl ring | Antimalarial | Electron-donating groups at C5 enhance activity. | nih.gov |
| 8-Quinolinol-5-sulfonic acid | 7-chloro and 7-bromo | Antifungal | Halogenation can overcome unfavorable physicochemical properties. | nih.gov |
Influence of Methoxy (B1213986) Group Position and Modifications
The position of the methoxy group on the quinoline ring is a key determinant of biological activity. Different positional isomers can exhibit vastly different potencies and selectivities.
In the context of antimalarial 8-aminoquinolines, the presence of a methoxy group at the 6-position has been shown to enhance activity. who.int This has led to the retention of the 6-methoxy group in many synthetic efforts to develop new antimalarial drugs. who.int Research on 5-alkoxy-8-quinolinamines has further demonstrated the importance of the alkoxy group at the C-5 position. For instance, compounds with pentoxy (OC5H11) and octoxy (OC8H17) groups at the C-5 position exhibited superior in vitro and in vivo antimalarial efficacy compared to the standard drug chloroquine (B1663885). researchgate.net
In the field of oncology, a series of 5-methoxyquinoline (B23529) derivatives were evaluated as EZH2 inhibitors. nih.gov The study explored the effect of single or double methoxy groups at the 5, 6, 7, or 8-positions of the quinoline moiety. The results led to the discovery of a potent inhibitor, highlighting the significance of the methoxy group's placement. nih.gov Furthermore, in a study of unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes, the position of the methoxy group on the aromatic ring was found to affect their antimicrobial and cytotoxic activity. mdpi.com
A study on 8-methoxyquinoline (B1362559) and its 5-nitro derivative revealed that the parent 8-methoxyquinoline exhibited strong antifungal and antibacterial activities, which were diminished upon the introduction of a nitro group at the 5-position. researchgate.net This suggests that for certain biological activities, an unsubstituted 5-position might be preferable, or that the electron-withdrawing nature of the nitro group is detrimental.
The table below illustrates the influence of the methoxy group's position on the biological activity of quinoline derivatives.
| Quinoline Derivative | Methoxy Group Position | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline (B160924) | C6 | Antimalarial | Enhances tissue schizontocidal activity. | who.int |
| 8-Quinolinamine | C5 (as alkoxy) | Antimalarial | Longer alkoxy chains (pentoxy, octoxy) improve efficacy. | researchgate.net |
| Quinoline | C5 | EZH2 Inhibition (Anticancer) | Led to the discovery of a potent inhibitor. | nih.gov |
| 8-Methoxyquinoline | C5 (nitro substitution) | Antifungal/Antibacterial | 5-nitro substitution reduces the activity of 8-methoxyquinoline. | researchgate.net |
Role of Methyl Group and Other Alkyl Substituents
The introduction of methyl and other alkyl groups can influence the biological activity of quinoline derivatives through steric and electronic effects, as well as by altering their lipophilicity.
In a study of antifungal 2-methyl-8-quinolinols, it was generally observed that the 2-methyl analogues were less active than the corresponding 8-quinolinols without the methyl group. nih.gov This suggests that for this particular scaffold and activity, the presence of a methyl group at the 2-position is detrimental. However, there were exceptions, such as 5-iodo-2-methyl-8-quinolinol, indicating a complex interplay between different substituents. nih.gov
Conversely, the development of potent MOR agonists from N-phenethyl substituted-6,7-benzomorphans, which are structurally related to quinolines, showed that a C8-methyl derivative had nanomolar potency. mdpi.com This highlights that a methyl group at the 8-position can be beneficial for certain biological targets. The synthesis of these compounds involved the reaction of an 8-oxo intermediate with methyl lithium, followed by reduction. mdpi.com
The modification of a methyl group at the C2 or C8 position of quinoline is a subject of ongoing research, with various methods being developed for its functionalization. researchgate.net For example, Rh(III)-catalyzed regioselective methylation of the unactivated C(sp3)-H bond of 8-methylquinolines has been described. researchgate.net Such methodologies open up avenues for creating diverse libraries of 8-methylquinoline (B175542) derivatives for biological screening.
The table below summarizes the effect of methyl and other alkyl substituents on the activity of quinoline and related structures.
| Scaffold | Alkyl Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 8-Quinolinol | 2-Methyl | Antifungal | Generally decreases activity compared to the unsubstituted analog. | nih.gov |
| N-Phenethylnormetazocine | C8-Methyl | MOR Agonist | Confers nanomolar potency. | mdpi.com |
| 8-Methylquinoline | - | - | Can be selectively functionalized to create diverse analogs. | researchgate.net |
Halogenation Effects on Compound Activity and Stability
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of halogen atoms can affect lipophilicity, metabolic stability, and binding interactions with biological targets.
In the context of quinoline derivatives, halogenation has been shown to have a significant impact. For instance, the introduction of chlorine or bromine at the 5- and 7-positions of 2-methyl-8-quinolinol resulted in the most potent antifungal compounds in a tested series. nih.gov Similarly, for 8-quinolinol-5-sulfonic acids, which are otherwise poorly active, the introduction of chlorine or bromine at the 7-position or the 5-position (for the 7-sulfonic acid isomer) led to a significant increase in antifungal activity. nih.gov This suggests that halogenation can enhance the intrinsic activity of the quinoline scaffold and potentially improve its pharmacokinetic profile.
The regioselective halogenation of 8-substituted quinolines is an area of active synthetic research. Metal-free protocols have been developed for the C5-H halogenation of various 8-substituted quinoline derivatives. researchgate.net Furthermore, the benzylic halogenation of methylquinones has also been explored, providing routes to further functionalized analogs. acs.org
A study on the anticancer activity of a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative highlighted the importance of the 2-chloro substituent for its cytotoxicity. nih.gov This underscores the role of halogenation in fine-tuning the biological profile of complex quinoline-based systems.
The following table provides examples of the effects of halogenation on the activity of quinoline derivatives.
| Scaffold | Halogenation | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Methyl-8-quinolinol | 5,7-dichloro, 5,7-dibromo | Antifungal | Significantly enhances potency. | nih.gov |
| 8-Quinolinol-5-sulfonic acid | 7-chloro, 7-bromo | Antifungal | Increases activity of a poorly active scaffold. | nih.gov |
| 5H-Indolo[2,3-b]quinoline | 2-chloro | Anticancer | Important for cytotoxic effect. | nih.gov |
Correlation between Structural Features and Spectroscopic Properties
The spectroscopic properties of quinoline derivatives, such as their NMR, IR, and mass spectra, are directly correlated with their structural features. These analytical techniques are indispensable for structure elucidation and confirmation.
For 5-methoxy-8-methylquinoline, the 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons, and a singlet for the methyl group protons. The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the methoxy and methyl substituents. The 13C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.
Infrared (IR) spectroscopy can identify the functional groups present. For instance, a study on 8-methoxyquinoline and its 5-nitro derivative reported aromatic absorption bands in their IR spectra. researchgate.net The 5-nitro derivative also showed a characteristic NO2 absorption. researchgate.net
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The mass spectra of 8-methylquinoline and related compounds have been studied, providing insights into their fragmentation pathways under electron impact. researchgate.net
Theoretical calculations using Density Functional Theory (DFT) are increasingly used to predict and interpret the spectroscopic properties of molecules. Studies on 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) have used DFT to analyze their geometric and electronic structures and to correlate these with their spectroscopic data. dntb.gov.ua
The table below outlines the expected correlation between structural features of this compound and its spectroscopic properties, based on studies of related compounds.
| Structural Feature | Spectroscopic Technique | Expected Observation | Reference (Analogous Compounds) |
|---|---|---|---|
| Aromatic Ring System | 1H & 13C NMR | Characteristic signals for aromatic protons and carbons. | dntb.gov.ua |
| Methoxy Group (-OCH3) | 1H NMR, IR | Singlet for protons, C-O stretching band in IR. | researchgate.net |
| Methyl Group (-CH3) | 1H NMR | Singlet for protons. | researchgate.net |
| Overall Structure | Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and characteristic fragmentation pattern. | researchgate.net |
Ligand-Metal Binding Affinity and Selectivity
The quinoline scaffold, particularly with a heteroatom substituent at the 8-position, is a well-known chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the 8-substituent can form a stable five-membered chelate ring with a metal ion. While this compound lacks the acidic proton of an 8-hydroxyquinoline (B1678124), the nitrogen and the methoxy oxygen could still potentially coordinate with metal ions.
The metal-binding properties of 8-hydroxyquinoline derivatives have been extensively studied. These compounds are known to form stable complexes with a wide range of metal ions, and this property is often linked to their biological activity. researchgate.netscispace.com The development of metal-binding isosteres of 8-hydroxyquinoline is an active area of research aimed at creating new metalloenzyme inhibitors. nih.gov
The affinity and selectivity of these ligands for different metal ions are crucial. A study on a 5-nitro-8-hydroxyquinoline-proline hybrid determined its metal binding affinity at pH 7.4 to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov This selectivity can have important implications for the biological effects of the compound, as it may preferentially interact with certain metalloenzymes or disrupt the homeostasis of specific metal ions in cells.
The coordination versatility of quinoline-based ligands is also noteworthy. A Schiff base derived from 8-hydroxyquinoline and benzothiazole (B30560) was shown to adopt different binding modes when complexed with various transition metals, including copper, nickel, ruthenium, vanadium, and iron. mdpi.com
The following table summarizes the metal binding properties of quinoline derivatives, providing a basis for understanding the potential of this compound as a metal ligand.
| Ligand | Metal Ions | Binding Affinity/Selectivity | Key Finding | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline derivatives | Various transition metals | Strong chelating agents. | Metal binding is often linked to biological activity. | researchgate.netscispace.com |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Affinity at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). | Demonstrates selective binding to different essential metal ions. | nih.gov |
| 8-Hydroxyquinoline-benzothiazole Schiff base | Cu, Ni, Ru, V, Fe | Forms complexes with various transition metals. | Exhibits versatile coordination modes. | mdpi.com |
Applications Beyond Direct Pharmacological Agents
Material Science Applications
The inherent electronic properties of the quinoline (B57606) ring system, which can be fine-tuned by the introduction of substituents like methoxy (B1213986) and methyl groups, make these compounds promising candidates for advanced materials. The electronic and photophysical characteristics of quinoline derivatives are central to their applications in organic electronics.
Organic Semiconductors and Light-Emitting Diodes (OLEDs)
Quinoline derivatives are recognized for their potential as building blocks for organic semiconductors. chemimpex.com Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells, contributing to the advancement of energy-efficient technologies. chemimpex.com While direct studies on 5-methoxy-8-methylquinoline for OLEDs are not extensively documented, the electronic properties of related compounds like 8-methoxy-2-methylquinoline (B1296761) suggest its suitability. chemimpex.com The methoxy group, being an electron-donating group, and the methyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in OLEDs. The ability of the quinoline nucleus to act as a ligand in coordination chemistry also opens avenues for creating novel organometallic complexes with tailored electronic properties for material science applications. chemimpex.com
Photophysical Properties for Optoelectronic Devices
The photophysical properties of quinoline derivatives are key to their use in optoelectronic devices. These properties are dictated by the nature and position of substituents on the quinoline ring. For instance, the introduction of a methoxy group can significantly alter the fluorescence characteristics of the molecule. researchgate.net The photophysical and spectral properties of compounds like 5-aminoquinoline (B19350) have been studied to understand the excited state relaxation processes. researchgate.net The fluorescence of such molecules is sensitive to the solvent environment, particularly its hydrogen bond donating ability. researchgate.net The study of related compounds, such as 8-hydroxyquinoline-functionalized tripodal molecular switches, reveals that intense fluorescence can be controlled by pH, demonstrating the tunability of their photophysical properties. rsc.org This tunability is a desirable trait for the development of responsive materials for optoelectronic applications.
Fluorescent Probes and Chemical Sensors
The ability of the quinoline scaffold to chelate with metal ions, often accompanied by a significant change in fluorescence, makes it an excellent platform for the development of chemical sensors. The 8-position of the quinoline ring is particularly important for this function.
Development of Zinc Ion Chemosensors
Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are widely recognized as effective fluorogenic chelators for zinc ions (Zn²⁺). nih.govresearchgate.net While research specifically detailing this compound as a zinc sensor is limited, the extensive studies on structurally similar compounds provide a strong basis for its potential in this area. A prominent example is 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a widely used fluorescent sensor for cellular zinc. nih.gov The presence of the methoxy group in TSQ is crucial for its fluorescent properties. nih.gov Derivatives of 8-amidoquinoline have shown great potential as receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility. nih.gov These sensors are designed to exhibit a change in fluorescence intensity upon binding with Zn²⁺. researchgate.net
Table 1: Examples of Quinoline-Based Zinc Ion Sensors and their Properties
| Compound | Key Structural Feature | Principle of Detection | Reference |
|---|---|---|---|
| 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) | Methoxy and sulfonamido groups at the 6 and 8 positions | Fluorescence enhancement upon chelation with Zn²⁺ | nih.gov |
| 8-amidoquinoline derivatives | Carboxamide group at the 8-position | Inhibition of intramolecular electron transfer upon Zn²⁺ binding, leading to fluorescence enhancement | nih.gov |
| 8-hydroxyquinoline derivatives | Hydroxyl group at the 8-position | Chelation-enhanced fluorescence (CHEF) | researchgate.net |
Mechanisms of Fluorescence Enhancement and Chelation
The mechanism of fluorescence enhancement in quinoline-based zinc sensors is often attributed to the inhibition of photoinduced electron transfer (PET). nih.gov In the free ligand, the fluorescence is typically quenched due to an electron transfer process from the electron-rich amino or amido group to the excited quinoline ring. nih.gov Upon chelation with a zinc ion, the lone pair of electrons on the nitrogen of the substituent at the 8-position becomes involved in coordination, which inhibits the PET process. nih.gov This inhibition restores the fluorescence of the quinoline fluorophore, leading to a "turn-on" response. The addition of a carboxamide group to 8-aminoquinoline can further enhance the internal charge transfer (ICT) process upon zinc binding, contributing to the fluorescence emission. nih.gov The binding of Zn²⁺ to these sensors typically involves the nitrogen atom of the quinoline ring and the substituent at the 8-position, forming a stable chelate complex. nih.gov
Utility as Agrochemical Compounds
Quinoline and its derivatives are known to possess a broad spectrum of biological activities, which extends to applications in agriculture. researchgate.net These compounds have been investigated for their potential as antifungal, antibacterial, and herbicidal agents.
Research on 8-methoxyquinoline (B1362559) has demonstrated its strong antifungal activity against species such as Aspergillus flavus and Aspergillus niger, as well as antibacterial activity against Bacillus subtilis and Salmonella spp. researchgate.net This suggests that the methoxyquinoline scaffold is a promising candidate for the development of new agrochemical products. researchgate.net Furthermore, studies on derivatives like 2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline (B3033297) have indicated potent antibacterial effects, particularly against Gram-positive bacteria. The unique substitution pattern of these compounds is crucial for their biological activity. The collective findings on methoxy-substituted quinolines point towards the potential utility of this compound as an active ingredient in agrochemical formulations, although specific studies on this compound are needed to confirm its efficacy.
Role as Building Blocks in Complex Organic Molecule Synthesis
The this compound framework serves as a versatile starting point for the construction of more elaborate, often polycyclic, molecular architectures. The inherent reactivity of the quinoline system, modulated by the electronic effects of its substituents, allows for strategic chemical modifications.
Detailed research findings demonstrate the utility of this scaffold. For instance, the core structure is integral to the synthesis of complex heterocyclic compounds. The presence of the methoxy and methyl groups provides handles for further functionalization or can direct the regioselectivity of subsequent reactions. Derivatives such as 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline are employed as key intermediates in the synthesis of pharmacologically relevant molecules, highlighting the value of the parent structure. The synthesis of these complex derivatives often involves multi-step reaction sequences where the this compound core is systematically elaborated.
One notable example is the synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound designed based on the core structure of the natural product neocryptolepine (B1663133). nih.gov This synthetic effort underscores the role of the this compound moiety as a foundational element for molecules with potential therapeutic applications. nih.gov The synthesis of such complex indoloquinolines showcases the strategic importance of the initial building block.
Table 1: Synthesis of a Complex Molecule from a 5-Methyl-8-Methoxyquinoline Derivative
| Starting Material Precursor | Key Intermediate | Final Complex Molecule | Application of Final Molecule | Reference |
| 8-Methoxy-5-methylquinoline | 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Investigated for cytotoxicity in cancer cell lines | nih.gov |
The synthesis techniques to modify the this compound core can include chlorination and N-alkylation reactions, which enhance the reactivity of the molecule for subsequent transformations. These modifications are crucial for assembling the intricate structures required for targeted biological activity.
Application as Ligands in Transition-Metal Catalysis
A significant application of this compound lies in its role as a directing group and ligand in transition-metal catalysis. This utility is primarily derived from the bidentate chelating ability of the quinoline nitrogen atom and the adjacent 8-methyl group. nih.gov This structural motif allows the molecule to form stable five-membered cyclometallated complexes with various transition metals, such as palladium and rhodium. nih.govresearchgate.net
The formation of these organometallic complexes is a critical step in facilitating the selective activation of the C(sp³)–H bonds of the 8-methyl group, a traditionally challenging transformation in organic synthesis. nih.govresearchgate.net Once the C-H bond is activated, the methyl group can undergo a variety of functionalization reactions, including arylation, acyloxylation, and alkenylation, allowing for the construction of diverse molecular structures. researchgate.net The 8-methylquinoline (B175542) scaffold is considered an ideal substrate for these types of reactions due to the robust nature of the chelation-assisted activation. nih.gov
The 5-methoxy group plays a crucial electronic role in this process. As an electron-donating group, it increases the electron density on the quinoline ring system. This modulation can influence the stability and reactivity of the resulting metal complex, potentially affecting the efficiency and outcome of the catalytic cycle. The ability to tune the electronic properties of the ligand through substitution is a key strategy in the design of effective catalysts. mdpi.com The derivatives of 8-hydroxyquinoline, the parent of 8-methoxyquinolines, are well-established ligands that form stable complexes with a broad range of transition metals, underscoring the inherent chelating strength of this molecular framework. researchgate.net
Table 2: Examples of Transition-Metal-Catalyzed Reactions with the 8-Methylquinoline Scaffold
| Metal Catalyst | Reaction Type | Substrate | Result | Significance | Reference |
| Rh(III) Complex | C(sp³)–H Arylation | 8-methylquinolines | Arylated 8-methylquinolines | Forms C-C bonds at the methyl position | researchgate.net |
| Pd(II) Catalyst | C(sp³)–H Acyloxylation | 8-methylquinolines | Acyloxylated 8-methylquinolines | Introduces oxygen functionality | researchgate.net |
| CuPd Alloy Nanoparticles | C(sp³)–H Acyloxylation | 8-methylquinolines | Good yields under mild conditions | Recyclable catalyst system | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods like the Skraup, Doebner-von Miller, and Combes syntheses being foundational. core.ac.uk However, the drive for greater efficiency, sustainability, and molecular diversity necessitates the exploration of new synthetic strategies.
Future efforts will likely focus on:
Multicomponent Reactions (MCRs) : MCRs, such as the Povarov or Ugi reactions, offer a powerful approach to construct complex quinoline scaffolds in a single step from multiple starting materials. rsc.orgresearchgate.net This strategy is highly atom-economical and allows for the rapid generation of diverse libraries of derivatives for screening. rsc.org
C-H Functionalization : Direct C-H functionalization is a transformative approach in organic synthesis that avoids the need for pre-functionalized substrates. doaj.org Developing catalytic systems (e.g., using transition metals) for the selective C-H functionalization of the 5-methoxy-8-methylquinoline core would provide a more direct and efficient route to novel analogues. doaj.orgacs.org
Green Chemistry Approaches : There is a growing demand for environmentally benign synthetic methods. mdpi.comnih.gov Future research will likely investigate the use of greener solvents, catalysts (e.g., chitosan-decorated copper nanoparticles), and energy sources (e.g., ultrasonic irradiation) for the synthesis of this compound and its derivatives. nih.govnih.gov A novel synthetic route for fused tricyclic quinoline derivatives has already been developed from readily available aliphatic amino carboxylic acid substrates, showcasing the potential for innovative and sustainable methods. orientjchem.org
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Applying flow chemistry to the synthesis of quinoline derivatives could lead to higher yields and purity.
Advanced Mechanistic Investigations of Biological Activities
While various quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the precise mechanisms of action are often not fully understood. researchgate.netnih.govbenthamscience.com For this compound and its future derivatives, advanced research will be crucial to elucidate their interactions at a molecular level.
Key areas for investigation include:
Target Identification and Validation : Utilizing chemical proteomics, thermal shift assays, and activity-based protein profiling to identify the specific cellular targets of active derivatives. For instance, some quinoline derivatives have been identified as inhibitors of enzymes like C-RAF kinase or VEGFR-2, and similar investigations could pinpoint the targets of this compound analogues. nih.govtandfonline.com
Structural Biology : Employing X-ray crystallography and cryogenic electron microscopy (Cryo-EM) to solve the three-dimensional structures of derivatives bound to their biological targets. This provides invaluable insight into the specific molecular interactions driving bioactivity and can guide the rational design of more potent and selective compounds.
Systems Biology Approaches : Integrating genomics, transcriptomics, and proteomics to understand the broader impact of a compound on cellular pathways. This can reveal off-target effects and uncover novel mechanisms of action, such as the inhibition of the NF-κB transcription factor pathway, as seen with other novel quinoline inhibitors. mdpi.com For example, studies have investigated the impact of quinoline derivatives on cell cycle distribution, revealing cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov
Design and Synthesis of Highly Selective Derivatives
A major challenge in drug discovery is achieving selectivity, where a compound potently affects its intended target with minimal interaction with other biomolecules, thereby reducing side effects. epo.org The this compound scaffold provides a versatile platform for designing highly selective derivatives. core.ac.uk
Future research in this area will involve:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the this compound core—for instance, by altering substituents on the quinoline ring or introducing new functional groups—and evaluating how these changes affect biological activity and selectivity. core.ac.uknih.gov SAR studies have been crucial in developing potent quinoline-based agents, including those targeting tubulin polymerization and various kinases. nih.govnih.gov
Computational Modeling and Docking : Using molecular docking simulations to predict how designed derivatives will bind to a specific target protein. tandfonline.commdpi.com This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. mdpi.com
Fragment-Based Drug Discovery (FBDD) : Screening small molecular fragments to identify those that bind weakly to the target. These fragments can then be grown or linked together to create a more potent and selective lead compound based on the this compound structure.
Below is a hypothetical data table illustrating how SAR data for a series of derivatives could be presented.
| Compound ID | R1 Group (at C4) | R2 Group (at C2) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| 5M8MQ-01 | -H | -NH₂ | 850 | >10,000 | >11.8 |
| 5M8MQ-02 | -Cl | -NH₂ | 420 | 8,500 | 20.2 |
| 5M8MQ-03 | -H | -CH₂OH | 600 | >10,000 | >16.7 |
| 5M8MQ-04 | -Cl | -CH₂OH | 150 | 9,200 | 61.3 |
| 5M8MQ-05 | -F | -NH₂ | 380 | 9,800 | 25.8 |
This table contains hypothetical data for illustrative purposes.
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These technologies can be powerfully applied to the exploration of this compound.
Emerging applications include:
Predictive Modeling : Training ML models on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized analogues. doaj.orgmdpi.com This allows for vast virtual libraries to be screened in silico, identifying the most promising candidates for synthesis.
Generative Models : Using generative adversarial networks (GANs) or other deep learning architectures to design entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity or synthetic accessibility. researchgate.net
Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. doaj.org This can help overcome synthetic challenges and identify more efficient pathways to novel derivatives. researchgate.net
The following table conceptualizes how AI could be used to triage virtual compounds.
| Virtual Compound ID | Predicted Target Affinity (pIC₅₀) | Predicted ADMET Score* | Synthetic Feasibility Score | Priority Rank |
| VC-101 | 8.2 | 0.85 | 0.9 | 1 |
| VC-102 | 7.5 | 0.92 | 0.8 | 3 |
| VC-103 | 8.1 | 0.65 | 0.85 | 4 |
| VC-104 | 8.9 | 0.88 | 0.7 | 2 |
| VC-105 | 6.8 | 0.95 | 0.95 | 5 |
*ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite value from 0 to 1, with 1 being most favorable. This table contains hypothetical data for illustrative purposes.
Expanding Applications in Niche Scientific Fields
While the primary focus for many quinoline derivatives is medicinal chemistry, their unique chemical and photophysical properties make them suitable for a range of other scientific applications. orientjchem.orgmdpi.com Future research on this compound could unlock its potential in several niche fields.
Potential areas for expansion include:
Materials Science : Quinoline derivatives are utilized in the development of smart materials and electronics. mdpi.com The specific electronic properties of this compound could be harnessed for applications in organic light-emitting diodes (OLEDs) or as components in functional polymers.
Chemical Sensors : The quinoline nucleus can act as a fluorophore or a chelating agent. Derivatives of this compound could be designed as selective chemosensors for detecting metal ions or other environmentally important analytes. 8-Hydroxyquinoline (B1678124), a related compound, is a well-known versatile chelating agent. nih.gov
Agricultural Science : The biological activity of quinolines extends to pesticidal and herbicidal effects. mdpi.com Investigating the activity of this compound and its analogues against agricultural pests or weeds could lead to the development of new crop protection agents. nih.gov
Biological Probes : Fluorescent quinoline derivatives can be used as probes for biological imaging, allowing researchers to visualize specific cellular structures or processes. Tailored derivatives of this compound could be developed to label specific organelles or monitor enzymatic activity in living cells.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-methoxy-8-methylquinoline, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 8-hydroxyquinoline derivatives with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ in acetone) can introduce the methoxy group, followed by regioselective methylation at the 8-position . Characterization requires NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Thermal stability can be analyzed via differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions near drains .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound analogs?
- Methodological Answer : Apply systematic frameworks:
- PICO Framework : Clarify experimental variables (e.g., cell lines, solvent systems).
- Statistical Rigor : Use ANOVA or Bayesian meta-analysis to assess variability across studies.
- Controlled Replication : Standardize assay conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What structural modifications enhance the fluorescence quantum yield of this compound for zinc sensing?
- Methodological Answer : Introduce electron-donating groups (e.g., -NH₂ at the 5-position) to stabilize excited states. For example, derivatives like 5-amino-8-hydroxyquinoline show quantum yield improvements (from 0.004 to 0.70) via chelation-enhanced fluorescence (CHEF). Optimize solvent polarity (e.g., DMSO vs. PBS) and measure emission shifts using time-resolved spectroscopy .
Q. How can computational modeling predict the reactivity of this compound in catalytic applications?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data (e.g., XRD from analogs like 4-bromo-8-methoxyquinoline) to validate active sites. Solvent effects can be modeled via COSMO-RS .
Key Considerations
- Synthetic Challenges : Regioselectivity in methylation requires careful control of reaction conditions (e.g., temperature, catalyst) .
- Data Interpretation : Cross-validate spectroscopic results with computational models to avoid artifacts .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies involving biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
